1-Isopropyl-3-(trifluoromethyl)pyrazole
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Overview
Description
“1-Isopropyl-3-(trifluoromethyl)pyrazole” is a heterocyclic compound . It is a building block that undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Synthesis Analysis
The synthesis of “this compound” involves alkylation with alkyl iodides in DMF . It has been used in the synthesis of disubstituted pyrimidines . A practical method for its synthesis has been developed, which is high-yielding .Molecular Structure Analysis
The molecular formula of “this compound” is C7H9F3N2 . Its molecular weight is 178.16 . The InChI code is 1S/C7H9F3N2/c1-5(2)12-4-3-6(11-12)7(8,9)10/h3-5H,1-2H3 .Chemical Reactions Analysis
“this compound” undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.16 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds like 1-Isopropyl-3-(trifluoromethyl)pyrazole, have garnered attention for their anti-inflammatory and antibacterial properties. The placement of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds. This has led researchers to explore trifluoromethylpyrazoles for developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Therapeutic Applications
Pyrazoline derivatives, including this compound, have been identified to possess a wide range of therapeutic applications. These compounds exhibit diverse pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Their versatility in pharmacological applications makes them a subject of intense research in therapeutic patent literature, paving the way for the development of new drugs (Shaaban, Mayhoub, & Farag, 2012).
Synthetic and Medicinal Aspects
The synthetic versatility of pyrazoles, including this compound, allows for a broad exploration of their medicinal aspects. Studies focusing on the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives highlight significant biological properties along with structure-activity relationship (SAR) studies. This research is instrumental in developing potential drug candidates, demonstrating the compound's importance in medicinal chemistry (Cherukupalli et al., 2017).
Multicomponent Synthesis for Bioactive Derivatives
Recent advancements in multicomponent reactions (MCRs) for synthesizing biologically active molecules containing the pyrazole moiety, such as this compound, highlight their significance in medicinal chemistry. These MCRs are appreciated for their pot, atom, and step economy, producing pyrazole derivatives with antibacterial, anticancer, antifungal, and other activities. This synthesis approach underscores the efficiency and versatility of creating compounds with desired biological activities (Becerra, Abonía, & Castillo, 2022).
Safety and Hazards
properties
IUPAC Name |
1-propan-2-yl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2/c1-5(2)12-4-3-6(11-12)7(8,9)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTBVXNBHDUGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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